(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-5-2-8-23-16(15)26-14-6-9-24(10-7-14)17(25)12-3-1-4-13(11-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYBAVNILMUKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A piperidine ring
- A chloropyridine moiety
- A trifluoromethylphenyl group
The molecular formula is , with a molecular weight of 330.81 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the piperidine derivative : Reaction of 3-chloropyridine with piperidine.
- Coupling with trifluoromethylphenyl ketone : Under controlled conditions, the intermediate reacts with the trifluoromethylphenyl component to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling.
- Receptor Binding : The structural components allow for binding to various receptors, modulating their activity and influencing downstream signaling pathways.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects:
- Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary data suggest it may provide neuroprotection in models of neurodegeneration, possibly through modulation of neurotransmitter systems.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.
- Neuroprotection : Animal models treated with the compound showed reduced markers of oxidative stress and inflammation in brain tissues following induced neurodegeneration.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Moderate Anticancer | Less potent than target compound |
| Compound B | Structure B | High Neuroprotective | Similar mechanism but different efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Piperidine substituent : 3-Chloropyridin-2-yloxy group (Cl at pyridine 3-position, O-linked to piperidine).
- Aromatic methanone: 3-(Trifluoromethyl)phenyl group (CF₃ at phenyl 3-position).
Analog 1: (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone
- Aromatic methanone: 6-(3-Fluoro-4-methylphenyl)pyridin-2-yl (F and CH₃ on phenyl, pyridine at position 6).
Analog 2: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone
- Core structure : Pyridine ring with Cl (position 3) and CF₃ (position 5).
- Aromatic methanone: 4-Fluorophenyl (F at phenyl 4-position).
Analog 3: Morpholin-4-yl-methanone derivatives (e.g., 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone)
- Heterocycle : Morpholine instead of piperidine.
- Substituents: Chlorophenylamino group (NH-linked) and dimethylpyrrolopyridine.
Physicochemical Properties
Key Findings and Implications
Substituent Positioning : The 3-chloro and 3-trifluoromethyl groups in the target compound optimize steric and electronic interactions for target binding, contrasting with Analog 2’s pyridine-centered substitutions .
Heterocycle Impact : Piperidine (target) vs. morpholine (Analog 3) alters solubility and conformational flexibility, affecting pharmacokinetics .
Synthetic Flexibility : Pd-catalyzed methods () enable diverse aryl substitutions, critical for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
